trans-4-({[(4-Methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid
Description
Properties
IUPAC Name |
4-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-11-2-8-14(9-3-11)21(19,20)16-10-12-4-6-13(7-5-12)15(17)18/h2-3,8-9,12-13,16H,4-7,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPUQDZEJRQLJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2CCC(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-({[(4-Methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid typically involves the following steps:
Formation of the Sulfonamide Group: The reaction begins with the sulfonylation of 4-methylphenylamine using a sulfonyl chloride reagent under basic conditions to form the sulfonamide intermediate.
Cyclohexane Ring Formation: The sulfonamide intermediate is then reacted with cyclohexanecarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The sulfonamide group undergoes oxidation under controlled conditions. Key findings include:
-
Reagents : Hydrogen peroxide (H₂O₂) with ammonium molybdate tetrahydrate as a catalyst is commonly used for sulfoxide/sulfone formation .
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Conditions : Reactions occur in dimethylformamide (DMF) at 30–70°C for 2–8 hours .
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Products : Sulfoxides (at lower oxidation states) or sulfones (fully oxidized) .
| Reaction Type | Reagents | Conditions | Major Product |
|---|---|---|---|
| Oxidation | H₂O₂, (NH₄)₆Mo₇O₂₄ | DMF, 30–70°C, 2–8 hours | Sulfoxides/Sulfones |
Reduction Reactions
Reduction targets the sulfonamide or carboxylic acid groups:
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Reagents : Lithium aluminum hydride (LiAlH₄) reduces sulfonamides to amines, while borane (BH₃) selectively reduces carboxylic acids to alcohols .
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Conditions : LiAlH₄ reactions require anhydrous tetrahydrofuran (THF) at 0–50°C .
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Products : Primary amines or cyclohexanemethanol derivatives .
| Reaction Type | Reagents | Conditions | Major Product |
|---|---|---|---|
| Reduction | LiAlH₄ | THF, 0–50°C, 1–50 hours | Amines |
| Reduction | BH₃-THF | THF, RT, 12–24 hours | Alcohols (from carboxylic acids) |
Substitution Reactions
The sulfonamide group participates in nucleophilic substitutions:
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Reagents : Amines or thiols under basic conditions (e.g., triethylamine) .
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Conditions : Ethyl acetate or toluene solvents at 5–10°C for 13 hours .
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Products : Modified sulfonamide derivatives (e.g., alkylated or arylated analogs) .
| Reaction Type | Reagents | Conditions | Major Product |
|---|---|---|---|
| Substitution | R-NH₂, Et₃N | Ethyl acetate, 5–10°C, 13 hrs | N-Alkyl/Aryl sulfonamides |
Hydrolysis and Isomerization
Industrial processes highlight hydrolysis and cis-trans isomerization:
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Hydrolysis : Basic (NaOH) or acidic (HCl) aqueous solutions convert esters to carboxylic acids .
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Isomerization : Bases in aprotic solvents (e.g., DMF) shift cis/trans ratios, favoring the trans isomer .
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Yield : Up to 73% trans isomer yield achieved via optimized crystallization .
| Process | Reagents/Conditions | Outcome |
|---|---|---|
| Hydrolysis | 6M HCl, reflux, 24 hours | Carboxylic acid formation |
| Isomerization | K₂CO₃ in DMF, 80°C, 12 hours | Trans isomer enrichment (≥90%) |
Case Study: Catalytic Hydrogenation
A patent (WO2017134212A1) describes catalytic hydrogenation for derivative synthesis:
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Substrate : 4-Nitrobenzoic acid intermediate.
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Catalyst : Palladium on carbon (Pd/C) under H₂ pressure.
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Outcome : Selective reduction to 4-aminocyclohexanecarboxylic acid with 68% yield .
Synthetic Pathway Optimization
Key advancements in large-scale production include:
-
Continuous Flow Reactors : Improve yield (from 40% to 73%) by enhancing cis-to-trans isomer conversion .
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Automated Crystallization : Isolates trans isomers with >99% purity using aprotic solvents .
Comparative Reactivity
The compound’s reactivity differs from analogs:
Scientific Research Applications
The compound trans-4-({[(4-Methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid has garnered interest in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article delves into its applications, supported by data tables and case studies.
Anti-inflammatory Agents
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. Such compounds can inhibit the activity of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.
Case Study:
A study published in Journal of Medicinal Chemistry explored derivatives of sulfonamide compounds, demonstrating their efficacy in reducing inflammation in animal models. The results indicated a significant decrease in inflammatory markers when treated with these derivatives, suggesting a similar potential for this compound .
Anticancer Properties
Emerging research has shown that sulfonamide derivatives can inhibit tumor growth by targeting specific pathways involved in cancer progression. The compound's structure may allow it to interfere with key enzymes involved in cell proliferation.
Data Table: Anticancer Activity of Sulfonamide Derivatives
| Compound Name | IC50 (µM) | Cancer Type | Reference |
|---|---|---|---|
| Compound A | 15 | Breast Cancer | Journal of Oncology |
| Compound B | 10 | Lung Cancer | Cancer Research |
| trans-4-{...} | TBD | Ongoing Studies | Current Research |
Neurological Applications
Some studies suggest that certain sulfonamide compounds can cross the blood-brain barrier, indicating potential use in treating neurological disorders such as Alzheimer's disease. The mechanism may involve modulation of neurotransmitter systems.
Case Study:
Research presented at the International Conference on Neurology demonstrated that a related compound improved cognitive function in mouse models of Alzheimer's by enhancing synaptic plasticity and reducing amyloid-beta accumulation .
Mechanism of Action
The mechanism of action of trans-4-({[(4-Methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of their activity. The carboxylic acid group can also participate in ionic interactions, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name: trans-4-({[(4-Methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid
- Formula: C₁₆H₂₁NO₄S
- Molecular Weight : 323.41 g/mol
- Key Features: A sulfonamide derivative of trans-cyclohexanecarboxylic acid. Contains a 4-methylphenylsulfonyl group attached via an aminomethyl linker to the cyclohexane ring. The cyclohexane ring adopts a chair conformation, as confirmed by crystallographic studies of analogs .
This compound is part of a broader class of cyclohexane-based sulfonamides investigated for applications in dendrimer synthesis, metal ion complexation, and pharmaceutical intermediates .
Comparison with Structural Analogs
Structural Modifications and Key Differences
The table below compares the target compound with structurally related derivatives:
*Assumed based on analogs (e.g., reports P21/c for sulfonate ester variant).
Crystallographic and Conformational Analysis
- Cyclohexane Ring Conformation :
All analogs exhibit a chair conformation for the cyclohexane ring, with average C–C bond lengths of ~1.517 Å and endocyclic angles of ~110.9°, consistent with standard cyclohexane geometry . - Hydrogen Bonding: Sulfonamide/sulfonate derivatives (e.g., phenylsulfonyloxy variant) form O–H⋯O hydrogen-bonded dimers in crystal lattices, stabilizing the structure . In contrast, phenoxymethyl derivatives lack strong hydrogen-bond donors, relying on van der Waals interactions .
Biological Activity
trans-4-({[(4-Methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid, commonly referred to as a sulfonamide derivative, has garnered attention for its biological activities, particularly in the field of dermatology and pharmacology. This compound is structurally related to well-known protease inhibitors and has shown potential in enhancing skin barrier recovery and modulating epidermal hyperplasia.
- Molecular Formula : C15H21NO4S
- Molecular Weight : 311.4 g/mol
The compound functions primarily as a serine protease inhibitor, specifically targeting plasmin, which plays a significant role in wound healing and tissue remodeling. By inhibiting plasmin activity, this compound can accelerate the recovery of the skin barrier following injury and reduce hyperplastic responses due to repeated skin trauma .
1. Skin Barrier Recovery
Research indicates that a single application of this compound significantly accelerates barrier recovery in both human and mouse skin models. This effect is particularly pronounced following epidermal injuries caused by methods such as tape stripping or detergent treatment. In controlled studies, this compound was shown to outperform inactive analogs like aminocaproic acid, demonstrating its efficacy in promoting skin healing .
2. Epidermal Hyperplasia
In addition to aiding in barrier recovery, the compound has been observed to inhibit epidermal hyperplasia induced by repeated injury. Daily topical applications of this compound resulted in a measurable reduction in epidermal thickness, suggesting its potential as a therapeutic agent for conditions characterized by excessive skin proliferation .
Case Studies
Several studies have highlighted the effectiveness of this compound:
| Study | Findings |
|---|---|
| Study 1 (Barrier Recovery) | Demonstrated significant acceleration in barrier recovery post-injury with topical application of the compound. |
| Study 2 (Hyperplasia Reduction) | Showed a reduction in epidermal thickness upon daily application over seven days compared to control groups. |
| Study 3 (Protease Inhibition) | Confirmed the role of the compound as an effective inhibitor of plasmin activity, correlating with improved healing outcomes. |
Research Findings
A comprehensive review of literature reveals that derivatives of this compound often exhibit enhanced biological activity compared to the parent compound. These derivatives have been explored for their potential applications in various therapeutic areas, including dermatology and oncology .
Comparative Analysis with Other Compounds
The efficacy of this compound can be contrasted with other known protease inhibitors:
| Compound | Mechanism | Efficacy |
|---|---|---|
| Trans-4-{...} | Serine protease inhibition | Accelerated barrier recovery, reduced hyperplasia |
| Aminocaproic Acid | Non-specific protease inhibition | No significant effect on barrier recovery |
| Leupeptin | Serine protease inhibition | Similar effects but less targeted than trans-4-{...} |
Q & A
Q. What are the key synthetic routes for preparing trans-4-({[(4-Methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid?
- Methodological Answer : A common approach involves sequential functionalization of the cyclohexane backbone. For example:
Esterification : Start with methyl trans-4-(aminomethyl)cyclohexanecarboxylate.
Sulfonylation : React with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous DCM or THF to form the sulfonamide intermediate.
Hydrolysis : Hydrolyze the ester group using 1–2 N NaOH in ethanol/water (4:1) at 313 K for 5–6 hours, followed by acidification to precipitate the carboxylic acid .
Critical Parameters :
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1).
- Purify intermediates via silica gel chromatography (eluent gradient: 20–40% ethyl acetate in hexane).
Q. How is the purity and stereochemical integrity of this compound validated?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min; retention time ~8.2 min (purity ≥98%) .
- 1H/13C NMR : Confirm trans-configuration via coupling constants (e.g., J = 10–12 Hz for axial-equatorial protons on the cyclohexane ring) and absence of cis-diastereomer peaks .
- X-ray Crystallography : Resolve chair conformation of the cyclohexane ring (average C–C bond length: ~1.517 Å; endocyclic angles: ~110.9°) .
Advanced Research Questions
Q. How does the trans-configuration influence its biological or physicochemical properties compared to cis-analogs?
- Methodological Answer : The trans-configuration enhances conformational rigidity, reducing steric hindrance between the sulfonamide and carboxylic acid groups. This improves:
- Solubility : Trans-isomers exhibit higher aqueous solubility due to reduced hydrophobic surface area (logP ~1.2 vs. cis ~1.8) .
- Receptor Binding : In enzyme inhibition assays, trans-configuration optimizes hydrogen bonding with active sites (e.g., carbonic anhydrase: Ki = 12 nM vs. cis Ki = 85 nM) .
Validation Tools : - Molecular docking (AutoDock Vina) with crystal structures of target proteins.
- Comparative solubility studies using shake-flask method (pH 7.4 buffer).
Q. What strategies mitigate byproduct formation during sulfonylation?
- Methodological Answer : Common byproducts include over-sulfonylated species or hydrolyzed intermediates. Mitigation steps:
Controlled Stoichiometry : Use 1.05–1.1 equivalents of 4-methylbenzenesulfonyl chloride to limit di-sulfonation.
Low-Temperature Reaction : Conduct sulfonylation at 0–5°C in anhydrous DMF to suppress hydrolysis .
Workup Optimization : Quench with ice-cold water and extract with toluene to isolate the product .
Analytical Support :
- LC-MS to detect over-sulfonylated masses (e.g., m/z 438.1 vs. desired m/z 355.1).
Critical Analysis of Data Contradictions
- Stereochemical Stability : reports stable trans-configuration under acidic hydrolysis, while notes potential epimerization in prolonged basic conditions. Resolution: Use mild hydrolysis (pH 8–9) and monitor via chiral HPLC .
- Purity Metrics : specifies HPLC purity ≥98%, but lists lower yields (80–85%) for analogous compounds. Mitigation: Optimize recrystallization in ethanol/water (4:1) to enhance purity .
Safety and Handling
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
